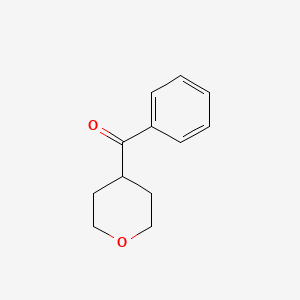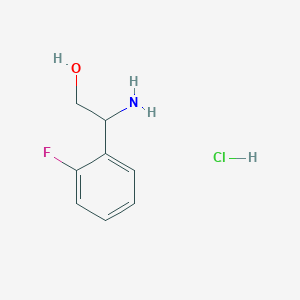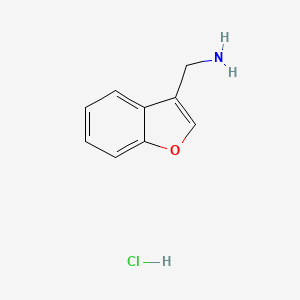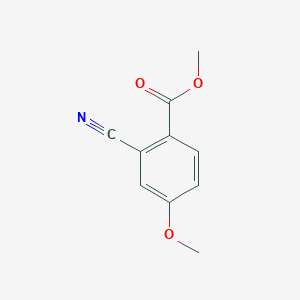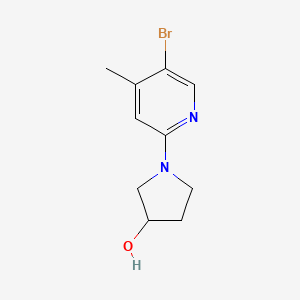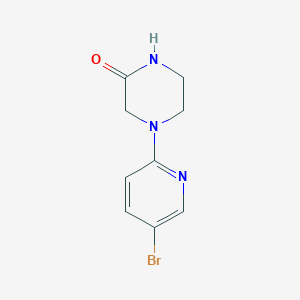
4-(5-Bromopyridin-2-yl)piperazin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(5-Bromopyridin-2-yl)piperazin-2-one”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(5-Bromopyridin-2-yl)piperazin-2-one” can be represented by the InChI code1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .
Aplicaciones Científicas De Investigación
- Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for its potential in treating type II diabetes mellitus . The compound was tested in vitro against yeast α-glucosidase, an enzyme crucial in treating type II diabetes mellitus .
- Methods : The study involved the synthesis of a series of eighteen novel pyrimidine-based thiourea compounds. The enzyme inhibitory potential of these compounds was investigated against α-glucosidase .
- Results : Some of the compounds delivered better inhibition than the reference compound acarbose . For instance, compound 4i had an IC50 of 22.46 ± 0.65 µM, which was better than the IC50 of acarbose (38.22 ± 0.12 µM) .
-
Application in Chemical Sensing
- Field : Chemical Sensing
- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “BOP ((5-bromopyridin-2-yl)(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone)”, has been used as a chemosensor for detecting S2− ions . The chemosensor could detect S2− through fluorescent quenching and colorimetric change .
- Methods : The detection limit was calculated to be 10.9 µM through fluorescence titration . The reaction mechanism of BOP towards S2− was estimated to be thiolysis of NBD amine, producing the cleavage products, NBD-S− and BP ((5-bromopyridin-2-yl)(piperazin-1-yl)methanone) .
- Results : BOP was able to successfully monitor S2− in zebrafish and water samples . Additionally, test strips coated with BOP were applied to the in-the-field measurements of S2− .
-
Application in PROTAC Development
- Field : Drug Development
- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid”, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Methods : In PROTACs, a rigid linker is used to connect a ligand that binds to the target protein and a ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .
- Results : The use of this compound as a rigid linker could potentially improve the efficiency and selectivity of PROTACs .
Safety And Hazards
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWVYYWQDKWARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)
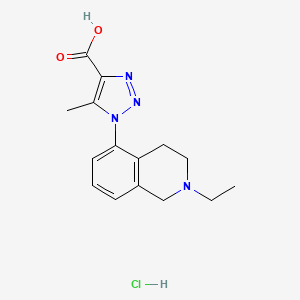
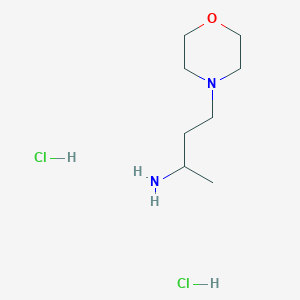
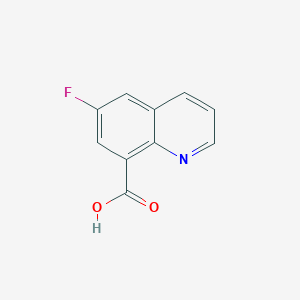
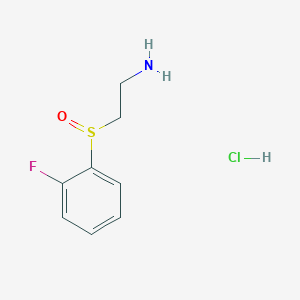
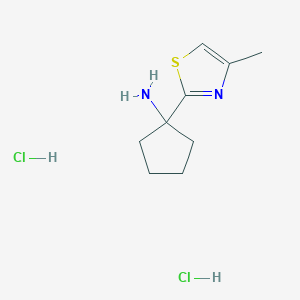
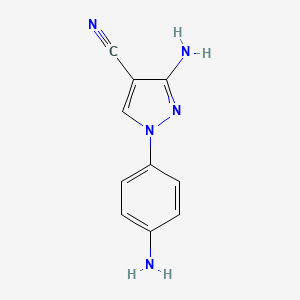
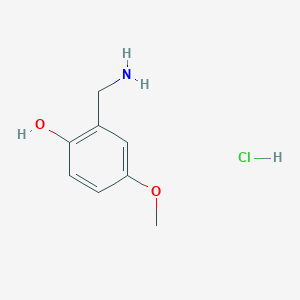
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)
